Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate

Solubility PGMEA Photoresist Formulation

Addressing the challenge of PAG migration and thermal degradation in advanced lithography. This electronic-grade (≥99% trace metals) diaryliodonium tosylate delivers: • <1% solubility in PGMEA, minimizing PAG leaching in bilayer/top-coat photoresist systems. • High melting point (237-240°C) for superior retention during aggressive pre-bake thermal cycling. • λmax at 202 nm enabling efficient photoacid generation at 248 nm (KrF) for deprotection chemistry. Supplied with low total acid/base impurities (<2×10⁻³ mol/kg), ensuring reproducible lithographic performance.

Molecular Formula C27H33IO3S
Molecular Weight 564.5 g/mol
CAS No. 142342-33-4
Cat. No. B114297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-tert-butylphenyl)iodonium p-toluenesulfonate
CAS142342-33-4
Molecular FormulaC27H33IO3S
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyUEJFJTOGXLEPIV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-tert-butylphenyl)iodonium p-Toluenesulfonate – Product Overview


Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (CAS 142342-33-4) is a diaryliodonium salt that serves as a cationic photoinitiator and photoacid generator (PAG) . The compound comprises a bis(4-tert-butylphenyl)iodonium cation paired with a p-toluenesulfonate (tosylate) anion [1]. It is commercially supplied in electronic grade with ≥99% purity on a trace metals basis, featuring low total acid and base impurities (<2 × 10⁻³ mol/kg) .

Anion Influence on Bis(4-tert-butylphenyl)iodonium Salts


The bis(4-tert-butylphenyl)iodonium cation is shared among several commercially available PAGs, yet substitution among these salts is not straightforward due to the profound influence of the counterion on key formulation properties. The anion determines the compound's solubility profile in common photoresist casting solvents, its thermal stability as reflected by melting point, and its photoacid generation efficiency at specific lithographic wavelengths [1]. For instance, a PAG that is highly soluble in PGMEA may be preferred for certain photoresist systems, whereas one with higher thermal stability may be required for processes involving elevated bake temperatures. Selecting the optimal salt requires balancing these interdependent parameters.

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate vs. Commercial Salts


PGMEA Solubility Contrast

The p-toluenesulfonate (tosylate) salt demonstrates very low solubility in propylene glycol methyl ether acetate (PGMEA), a standard photoresist solvent, with a value of <1% . In contrast, the corresponding triflate salt (CAS 84563-54-2) and perfluoro-1-butanesulfonate salt (CAS 194999-85-4) are highly soluble in PGMEA, with solubilities of ~50% and ~40%, respectively .

Solubility PGMEA Photoresist Formulation

Melting Point Comparison

The melting point of bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is reported as 237–240 °C . This is significantly higher than that of the triflate salt (162–166 °C) and the perfluoro-1-butanesulfonate salt (175–177 °C) . While not a direct measure of decomposition temperature, a higher melting point is generally indicative of stronger lattice energy and often correlates with enhanced thermal stability in the solid state.

Thermal Stability Melting Point Bake Compatibility

Deep-UV Absorption Profile

Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate exhibits a UV absorption maximum (λmax) at 202 nm . This absorption band allows it to be photosensitive in the deep-UV (DUV) region, aligning with 193 nm ArF and 248 nm KrF lithography light sources. While direct comparator λmax data are not consistently reported for all salts, the tosylate's λmax is identical to that reported for the hexafluorophosphate salt (202 nm) [1], suggesting similar UV chromophore behavior within the bis(4-tert-butylphenyl)iodonium cation series.

UV Absorption λmax Deep-UV Lithography

Photoacid Generation Reactivity

While direct Dill C parameter data for the p-toluenesulfonate salt are not available in the open literature, related studies on bis(4-tert-butylphenyl)iodonium salts establish a clear efficiency hierarchy. Under 248 nm exposure, the triflate salt (TBI-Tf) and perfluoro-1-butanesulfonate salt (TBI-Nf) exhibit Dill C rate constants of 0.055 cm²/mJ and 0.056 cm²/mJ, respectively, in poly(p-hydroxystyrene) films [1]. A study of acid release rates using Quinaldine Red indicator demonstrated a strong correlation between anion structure and photochemical efficiency, with tosylate salts showing high reactivity comparable to triflates in acid-sensitive epoxide polymerization [2].

Photoacid Generation Quantum Yield Cationic Polymerization

Application Scenarios for Bis(4-tert-butylphenyl)iodonium p-Toluenesulfonate


Low-Solubility DUV Photoresist Formulations

The compound's <1% solubility in PGMEA makes it a candidate for photoresist systems where minimal PAG dissolution in this common casting solvent is desired. This could be advantageous in bilayer or top-coat applications where PAG migration into adjacent layers must be suppressed.

Coatings for High-Temperature Bake Processes

The high melting point of 237–240 °C suggests that this tosylate salt may offer better retention during high-temperature pre-bake steps compared to lower-melting alternatives like the triflate (162–166 °C) or perfluoro-1-butanesulfonate (175–177 °C) salts . This can be critical in industrial coating lines where thermal cycling is part of the process.

KrF Lithography Photoresists

With a λmax at 202 nm , this PAG is photosensitive at the 248 nm KrF excimer laser wavelength. Its use in KrF photoresist formulations, where p-toluenesulfonic acid generation is sufficient for deprotection chemistry, is a viable application scenario, supported by its electronic-grade purity (≥99% trace metals basis) .

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